molecular formula C10H14N2O2 B3104283 1-(Furan-2-carbonyl)-2-methylpiperazine CAS No. 146951-80-6

1-(Furan-2-carbonyl)-2-methylpiperazine

Cat. No.: B3104283
CAS No.: 146951-80-6
M. Wt: 194.23 g/mol
InChI Key: ICJBMXSDFQGXKZ-UHFFFAOYSA-N
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Description

Contextualization within Furan-Containing Piperazine (B1678402) Derivatives

The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent motif in a multitude of biologically active compounds. ijabbr.comorientjchem.org Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. orientjchem.orgmdpi.com When this versatile ring is chemically linked to a piperazine moiety, the resulting furan-containing piperazine derivatives often display enhanced or novel biological effects.

The synthesis of such derivatives, including the closely related 1-(2-furoyl)piperazine, has been documented. researchgate.netbas.bg These synthetic routes typically involve the acylation of the piperazine ring with a furan-2-carbonyl chloride. researchgate.net The characterization of these compounds relies on a suite of spectroscopic techniques, including Fourier-transform infrared (FT-IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), which provide definitive structural elucidation. researchgate.netbas.bg

The introduction of a methyl group at the 2-position of the piperazine ring, as seen in 1-(Furan-2-carbonyl)-2-methylpiperazine, adds a layer of structural complexity and stereochemical interest. This substitution can influence the compound's conformational flexibility, lipophilicity, and metabolic stability, potentially modulating its interaction with biological targets. Research into analogous furan-piperazine hybrids has shown promising results in various therapeutic areas, including the development of anticancer agents and kinase inhibitors, further fueling interest in this specific derivative.

Significance of the Piperazine Scaffold in Advanced Chemical Design

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. It is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a vast number of approved drugs and biologically active molecules. wisdomlib.orgmdpi.com The widespread use of the piperazine core can be attributed to several key physicochemical and structural properties.

One of the primary advantages of incorporating a piperazine moiety is its ability to improve the pharmacokinetic profile of a drug candidate. The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which often enhances aqueous solubility and allows for favorable interactions with biological targets. Furthermore, the piperazine ring can act as a versatile linker or spacer, connecting different pharmacophoric groups in a specific spatial orientation to optimize binding affinity and efficacy. mdpi.com

The conformational flexibility of the piperazine ring, which can adopt chair and boat conformations, also plays a crucial role in its function. This flexibility allows molecules containing this scaffold to adapt their shape to fit into the binding sites of various enzymes and receptors. The chemical reactivity of the piperazine nitrogens facilitates the straightforward synthesis of a diverse range of derivatives, making it an attractive building block for combinatorial chemistry and drug discovery programs. mdpi.com

Rationale for Comprehensive Academic Investigation of the Compound

The rationale for a thorough academic investigation of this compound is multifaceted, stemming from the convergence of the known biological potential of its constituent parts and the quest for novel chemical entities with unique properties. The combination of the furan and piperazine scaffolds suggests a high probability of discovering new biological activities.

Given that furan derivatives have shown promise as anticancer, anti-inflammatory, and central nervous system (CNS) active agents, and that the piperazine moiety is a cornerstone of many drugs targeting these areas, their combination in a single molecule is a logical step in the pursuit of new therapeutic leads. orientjchem.orgwisdomlib.org The methyl substitution on the piperazine ring introduces an element of chirality and steric bulk that could lead to enhanced target selectivity and a modified metabolic profile compared to its non-methylated counterpart.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furan-2-yl-(2-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-8-7-11-4-5-12(8)10(13)9-3-2-6-14-9/h2-3,6,8,11H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJBMXSDFQGXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Furan 2 Carbonyl 2 Methylpiperazine

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Proton Assignment

¹H NMR spectroscopy provides precise information about the number, connectivity, and chemical environment of protons within a molecule. In 1-(Furan-2-carbonyl)-2-methylpiperazine, the proton signals are distributed across distinct regions of the spectrum, reflecting the different electronic environments of the furan (B31954) ring, the piperazine (B1678402) ring, and the methyl group.

The protons of the furan ring typically appear in the downfield region of the spectrum, generally between 6.0 and 8.0 ppm, due to the deshielding effect of the aromatic system and the electronegative oxygen atom. The piperazine ring protons resonate in the more upfield region, typically between 2.5 and 4.0 ppm. The methyl group attached to the piperazine ring gives rise to a characteristic signal in the aliphatic region, usually around 1.0 ppm. The exact chemical shifts are influenced by the solvent used and the specific conformation of the molecule.

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound

Proton Type Typical Chemical Shift (δ, ppm)
Furan Ring Protons6.0 - 8.0
Piperazine Ring Protons2.5 - 4.0
Methyl Protons~1.0

Note: These are general ranges and can vary based on experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Complementing the information from ¹H NMR, ¹³C NMR spectroscopy maps the carbon framework of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment, providing a unique fingerprint of the carbon skeleton.

For this compound, the carbonyl carbon of the furan-2-carbonyl group is a key diagnostic signal, typically appearing significantly downfield in the range of 160-165 ppm. The carbons of the furan ring itself resonate in the aromatic region, generally between 110 and 150 ppm. The carbon atoms of the piperazine ring are found in the aliphatic region, with their chemical shifts influenced by the neighboring nitrogen atoms and the methyl substituent, typically appearing between 40 and 60 ppm. The methyl carbon signal is observed at the most upfield position, usually below 20 ppm.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon Type Expected Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O)160 - 165
Furan Ring Carbons110 - 150
Piperazine Ring Carbons40 - 60
Methyl Carbon< 20

Note: These are approximate ranges and can be influenced by the solvent and other experimental parameters.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and to understand the connectivity and spatial relationships between atoms, two-dimensional (2D) NMR techniques are employed. Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton coupling networks, revealing which protons are adjacent to one another. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. Further experiments like Heteronuclear Multiple Bond Correlation (HMBC) can reveal longer-range correlations between protons and carbons, helping to piece together the complete molecular structure.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.

A strong and sharp absorption band is expected in the region of 1630-1680 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the amide group. The furan ring exhibits several characteristic vibrations, including C-H stretching vibrations typically above 3000 cm⁻¹, C=C stretching vibrations in the 1500-1600 cm⁻¹ region, and C-O-C stretching vibrations. The piperazine ring will show C-H stretching vibrations from its methylene (B1212753) groups in the 2800-3000 cm⁻¹ range, as well as C-N stretching vibrations.

Table 3: Key FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
AmideC=O stretch1630 - 1680
Furan RingC-H stretch> 3000
C=C stretch1500 - 1600
Piperazine RingC-H stretch2800 - 3000
C-N stretch1000 - 1250

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition and molecular formula of the compound. For this compound, with a molecular formula of C₁₀H₁₄N₂O₂, the expected exact mass can be calculated. The experimentally determined mass from HRMS should match this theoretical value to within a very small tolerance (typically a few parts per million), providing strong evidence for the proposed molecular formula. The monoisotopic mass of a related compound, 1-(furan-2-carbonyl)piperazine (C₉H₁₂N₂O₂), is reported as 180.089877630 g/mol . pharmacompass.com

X-ray Crystallography for Solid-State Structural Analysis (if applicable to related compounds)

While a specific single-crystal X-ray diffraction study for this compound is not widely reported in the literature, extensive crystallographic analyses of structurally related N-acylpiperazines and other piperazine derivatives provide a robust framework for predicting its solid-state conformation. nih.govresearchgate.net These studies consistently reveal key structural features that are fundamental to this class of compounds.

The solid-state structure of piperazine derivatives is primarily defined by the conformation of the six-membered piperazine ring and the geometry of the exocyclic amide bond. In virtually all reported crystal structures of N-substituted piperazines, the piperazine ring adopts a stable chair conformation. researchgate.net This conformation minimizes torsional and steric strain within the ring. For instance, the crystal structure of N,N'-bis(diphenylphosphino)piperazine confirms the chair geometry of the central N2C4 ring. researchgate.net

X-ray studies on complex piperazine-containing molecules have provided detailed insights into their three-dimensional arrangements. An X-ray analysis performed on the sulfate (B86663) salt of "THIQ," a small-molecule agonist with a piperazine-like core, revealed specific conformations where different parts of the molecule are oriented in a distinct "Y" shape. nih.gov Similarly, the crystal structure of another related piperazine derivative showed how the various substituents are spread out around the central ring. nih.gov In a study of newly synthesized piperazine derivatives, X-ray diffraction was used to definitively characterize the structure of one of the products, which crystallized in the monoclinic space group P21/c, confirming the connectivity and stereochemistry. researchgate.net

Based on these analogous structures, the solid-state conformation of this compound can be confidently predicted. The key structural characteristics are summarized in the table below.

Table 1: Predicted Solid-State Structural Parameters for this compound Based on Analogous Compounds

Molecular FeaturePredicted Conformation/GeometryRationale from Related Compounds
Piperazine Ring Chair ConformationMinimizes steric and torsional strain; consistently observed in crystal structures of piperazine derivatives. researchgate.net
Amide Bond (C-N) Planar GeometryPartial double bond character due to resonance restricts rotation, a typical feature of tertiary amides. nih.gov
Substituent Orientation Furan-carbonyl group in an equatorial positionTo minimize 1,3-diaxial interactions, though axial conformers can exist.
Methyl Group Equatorial Position on C2The equatorial position is generally more stable, reducing steric hindrance.

These crystallographic insights into related molecules are invaluable for building accurate molecular models of this compound and understanding how its specific substitution pattern influences its solid-state packing and intermolecular interactions. nih.gov

Computational Chemistry and Theoretical Investigations of 1 Furan 2 Carbonyl 2 Methylpiperazine

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular systems. For 1-(Furan-2-carbonyl)-2-methylpiperazine, two primary approaches are particularly valuable: Density Functional Theory (DFT) and Ab Initio methods.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. nih.gov This method is used to investigate the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov For this compound, DFT calculations, often using hybrid functionals like B3LYP, are employed to predict a variety of properties. acadpubl.eunih.gov These predictions include optimized molecular geometry, vibrational frequencies, and electronic properties such as frontier molecular orbital energies. acadpubl.euresearchgate.net

The selection of a basis set, such as 6-311++G(d,p), is crucial as it defines the set of mathematical functions used to build the molecular orbitals. acadpubl.eunih.gov DFT is instrumental in predicting the reactivity of the molecule by calculating reactivity descriptors. irjweb.com The insights gained from DFT can guide further experimental work, such as synthesis and biological evaluation.

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), provide a rigorous framework for studying molecular orbitals. researchgate.net While computationally more demanding than DFT, ab initio methods can offer higher accuracy for certain properties.

For this compound, ab initio calculations can be used to perform a detailed analysis of its molecular orbitals, providing a fundamental understanding of its electronic structure and bonding. wayne.edursc.org These methods are particularly useful for validating results obtained from DFT and for studying systems where electron correlation effects are significant.

Molecular Geometry Optimization and Conformational Analysis

Determining the most stable three-dimensional arrangement of atoms in this compound is achieved through geometry optimization. This computational process systematically alters the molecular geometry to find the configuration with the lowest energy. Both DFT and ab initio methods can be employed for this purpose. researchgate.net The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Conformational analysis is also critical for a flexible molecule like this compound, which contains rotatable bonds. By mapping the potential energy surface as a function of specific dihedral angles, researchers can identify different stable conformers and the energy barriers between them. This analysis is vital for understanding how the molecule's shape influences its interactions with biological targets.

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. researchgate.net The spatial distribution of these orbitals in this compound indicates the likely sites for electrophilic and nucleophilic attack. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comschrodinger.com A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net This information is particularly valuable in drug design, as it can correlate with the molecule's bioactivity. irjweb.com

Table 1: Representative Frontier Molecular Orbital Energies and Properties

ParameterDescriptionIllustrative Value
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 eV
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMO5.0 eV
Ionization Potential (I)-EHOMO6.5 eV
Electron Affinity (A)-ELUMO1.5 eV
Global Hardness (η)(I - A) / 22.5 eV
Global Softness (S)1 / (2η)0.2 eV-1
Electronegativity (χ)(I + A) / 24.0 eV

Note: The values in this table are illustrative and represent typical ranges for organic molecules. Actual calculated values for this compound would require specific computational studies.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. nih.gov It is calculated by mapping the electrostatic potential onto the electron density surface. The MEP surface is color-coded to indicate different potential regions: red areas signify negative electrostatic potential (electron-rich regions, susceptible to electrophilic attack), while blue areas represent positive electrostatic potential (electron-poor regions, prone to nucleophilic attack). nih.gov Green and yellow areas indicate regions of neutral or intermediate potential.

For this compound, the MEP surface would likely show negative potential around the oxygen atom of the furan (B31954) ring and the carbonyl group, as well as the nitrogen atoms of the piperazine (B1678402) ring, identifying these as potential sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand binding. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular charge transfer and delocalization of electron density. acadpubl.eursc.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals. nih.gov

Table 2: Illustrative NBO Analysis of Intramolecular Interactions

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP(1) Npiperazineσ(C-C)piperazine2.5Hyperconjugation
LP(1) Ofuranπ(C=C)furan20.1Resonance
π(C=C)furanπ(C=O)carbonyl15.8Conjugation
σ(C-H)σ(C-N)piperazine0.8Hyperconjugation

Note: This table presents hypothetical but plausible intramolecular interactions and their stabilization energies for this compound based on the principles of NBO analysis. Specific values would be determined by actual quantum chemical calculations.

Theoretical pKa Determination and Basicity Studies of Piperazine Nitrogen Atoms

The basicity of the two nitrogen atoms in the piperazine ring is a critical factor influencing the pharmacokinetic properties of this compound. Theoretical pKa determination provides insight into the degree of ionization of the molecule at physiological pH. The parent piperazine molecule contains two secondary amine nitrogens with experimental pKa values of approximately 9.73 and 5.35. The presence of substituents on the piperazine ring, however, significantly alters this basicity.

In this compound, two key substitutions modulate the pKa values of the nitrogen atoms:

N1-Acylation: The nitrogen atom at position 1 (N1) is acylated with a furan-2-carbonyl group. Acyl groups are strongly electron-withdrawing, which delocalizes the lone pair of electrons on the N1 nitrogen into the adjacent carbonyl group. This delocalization significantly reduces the availability of the lone pair for protonation, leading to a substantial decrease in the basicity of the N1 atom. The insertion of acyl substituents is known to be detrimental to the basicity of piperazine nitrogens. Consequently, the pKa of the N1 nitrogen is expected to be considerably lower than the first pKa of unsubstituted piperazine.

C2-Alkylation: The carbon atom at position 2 is substituted with a methyl group. Alkyl groups are weakly electron-donating and can slightly increase the basicity of the nearby nitrogen atoms. However, the primary effect of the methyl group at the 2-position is on the pKa of the distal N4 nitrogen. Studies on 2-methylpiperazine (B152721) have shown its pKa values are slightly different from piperazine, indicating a modest electronic effect. researchgate.net The N4 nitrogen in this compound remains a secondary amine and is the more basic of the two nitrogens. Its pKa is anticipated to be the higher of the two values for the molecule, though likely slightly modified compared to piperazine itself due to the distant electronic influence of the N1-acyl group.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules, providing detailed information on their motion, conformational stability, and interactions at an atomic level. researchgate.netresearchgate.net An MD simulation of this compound would offer significant insights into its dynamic properties and structural stability, which are crucial for understanding its interactions in a biological environment.

A typical MD simulation protocol for this molecule would involve placing it in a simulation box filled with a solvent, usually water, to mimic physiological conditions. The interactions between all atoms are calculated using a force field, and Newton's laws of motion are applied to simulate the movement of the atoms over time. researchgate.net

Key areas of investigation in an MD simulation of this compound would include:

Conformational Dynamics: The piperazine ring can adopt various conformations, such as chair and boat forms. MD simulations can reveal the preferred conformation of the ring, the energy barriers between different conformations, and how the substituents influence this dynamic equilibrium.

Amide Bond Rotation: The bond between the carbonyl carbon and the N1 nitrogen of the piperazine ring is an amide bond, which has a partial double-bond character. This restricts rotation, but flexibility around this bond can be critical for biological activity. MD simulations can quantify the rotational barrier and the preferred orientation of the furan ring relative to the piperazine ring.

Solvent Interactions: The simulation would show how water molecules arrange around the compound, forming hydrogen bonds with the N4-H group, the carbonyl oxygen, and the furan oxygen. This solvation structure is fundamental to the molecule's solubility and its pharmacokinetic profile.

While specific MD simulation studies on this compound have not been reported in the reviewed literature, the application of this technique would be invaluable for characterizing its dynamic behavior and providing a four-dimensional picture of its structure and stability.

Predicted Computational Molecular Descriptors

Computational molecular descriptors are numerical values that quantify various physicochemical properties of a molecule based on its structure. These descriptors are essential in computational chemistry and are widely used in quantitative structure-activity relationship (QSAR) studies and for predicting a compound's ADME (absorption, distribution, metabolism, and excretion) profile.

For this compound, key predicted descriptors include the Topological Polar Surface Area (TPSA), the logarithm of the partition coefficient (LogP), hydrogen bond counts, and the collision cross section (CCS). While predicted values for this specific molecule are not consistently available across publicly searched databases, the significance of each descriptor can be described. The following table outlines these important descriptors and their relevance.

DescriptorDefinition & SignificancePredicted Value
Topological Polar Surface Area (TPSA) TPSA is the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug absorption and brain penetration. Molecules with a TPSA of less than 140 Ų are more likely to be orally bioavailable.Data not available in searched sources.
LogP (Octanol-Water Partition Coefficient) LogP is a measure of a molecule's lipophilicity (oil/water solubility). It affects how a drug is absorbed, distributed, and metabolized. For drug-likeness, LogP values are often preferred to be below 5.Data not available in searched sources.
Hydrogen Bond Donor Count This is the number of hydrogen atoms attached to electronegative atoms (like oxygen or nitrogen). It influences solubility and binding to biological targets. The count is typically desired to be 5 or less.Data not available in searched sources.
Hydrogen Bond Acceptor Count This is the number of electronegative atoms (like oxygen or nitrogen) with lone electron pairs. It also affects solubility and target binding. The count is generally preferred to be 10 or less.Data not available in searched sources.
Collision Cross Section (CCS) CCS is a measure of the size and shape of an ion in the gas phase, as determined by ion mobility spectrometry. Predicted CCS values can serve as an additional identifier to increase confidence in chemical screening and identification. researchgate.netData not available in searched sources.

The calculation of these descriptors is a standard step in modern drug discovery pipelines, allowing for the early-stage filtering of chemical libraries to prioritize compounds with more favorable predicted pharmacokinetic and drug-like properties.

Structure Activity Relationship Sar Studies: Theoretical and Modeling Perspectives for 1 Furan 2 Carbonyl 2 Methylpiperazine Derivatives

Elucidation of Structural Features Influencing Interactions (from a theoretical/computational standpoint)

The 1-(Furan-2-carbonyl)-2-methylpiperazine core possesses several key structural features that are critical for its interaction with biological targets. A computational analysis of this scaffold reveals distinct regions that can be systematically modified to probe and optimize these interactions.

Carbonyl Linker: The amide carbonyl group is a prominent hydrogen bond acceptor, a feature crucial for anchoring the ligand to the target protein. The rigidity of this linker orients the furan (B31954) and piperazine (B1678402) rings in a specific spatial arrangement, which is vital for biological activity.

Piperazine Ring: This six-membered heterocyclic ring typically adopts a chair conformation. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors. researchgate.net The nitrogen atom at position 4 is often a key point for substitution, allowing for the introduction of various functional groups to explore different regions of the binding pocket and modulate physicochemical properties like solubility and basicity.

2-Methyl Group: The methyl group on the piperazine ring introduces a chiral center and provides steric bulk. This substitution can enforce a specific conformation on the piperazine ring, which may be favorable for binding affinity by reducing the entropic penalty upon binding. Its presence can also create specific hydrophobic interactions within the target protein.

SAR studies on analogous piperazine derivatives have demonstrated that substitutions on the piperazine ring and modifications of the aromatic moieties significantly impact pharmacological activity. nih.gov Similarly, for 1-(furan-2-ylmethyl)pyrrolidine-based inhibitors, modifications on the aromatic ring and the heterocyclic core led to substantial changes in potency. nih.gov

In Silico Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. laurinpublishers.com It is a cornerstone of in silico drug design for predicting the binding mode and affinity of novel derivatives of the this compound scaffold.

Molecular docking simulations place derivatives of this compound into the binding site of a target protein, allowing for the identification of key interactions that stabilize the ligand-protein complex. These interactions typically include:

Hydrogen Bonding: The carbonyl oxygen is a primary hydrogen bond acceptor, likely interacting with donor residues such as serine, threonine, or lysine (B10760008). The furan oxygen and piperazine nitrogens can also participate in hydrogen bonding.

Hydrophobic Interactions: The furan ring and the aliphatic carbons of the piperazine ring can form van der Waals and hydrophobic interactions with nonpolar residues like valine, leucine, and isoleucine.

Aromatic Interactions: The furan ring can engage in π-π stacking with aromatic residues (phenylalanine, tyrosine, tryptophan) or cation-π interactions with charged residues like lysine or arginine.

The table below illustrates a hypothetical interaction profile for the parent scaffold within a putative binding pocket, as predicted by molecular docking.

Moiety of LigandType of InteractionPotential Interacting Amino Acid Residue
Furan OxygenHydrogen BondSerine, Threonine
Furan Ringπ-π StackingPhenylalanine, Tyrosine
Carbonyl OxygenHydrogen BondLysine, Arginine
Piperazine RingHydrophobic InteractionLeucine, Isoleucine

Docking programs utilize scoring functions to estimate the binding affinity of a ligand to its target, typically expressed in kcal/mol. frontiersin.org A lower (more negative) docking score generally indicates a more favorable binding interaction and higher predicted affinity. By calculating the docking scores for a series of this compound derivatives, researchers can prioritize compounds for synthesis and biological testing. SAR data from related furan-pyrrolidine compounds show how even small changes, such as adding a dimethyl amine or a pyrrolidine (B122466) group, can improve activity, which would be reflected in docking scores. nih.gov

The following table presents hypothetical docking scores for a series of designed derivatives to illustrate how this analysis guides lead optimization.

Compound IDSubstitution at Piperazine N-4Hypothetical Docking Score (kcal/mol)Predicted Affinity
1 -H (Parent Scaffold)-7.5Moderate
1a -CH₃-7.8Moderate-High
1b -CH₂CH₂OH-8.5High
1c -C(=O)Ph-8.2High
1d -SO₂Ph-9.1Very High

These scores, combined with analysis of the binding poses, allow researchers to build a robust SAR model and predict the stability of the ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

QSAR is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For this compound derivatives, a QSAR model can be developed by correlating their experimentally determined biological activities with calculated molecular descriptors.

The process involves:

Data Set Preparation: A series of derivatives with known biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: For each molecule, a wide range of descriptors is calculated, representing its physicochemical properties. These can include:

Electronic Descriptors: Atomic charges, dipole moment.

Steric Descriptors: Molecular volume, surface area, shape indices.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build an equation that links the most relevant descriptors to the observed activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

A resulting QSAR model might, for example, indicate that higher activity is correlated with increased hydrophobicity at the N-4 position of the piperazine ring and the presence of an electron-withdrawing group on a substituted phenyl ring. Such models are invaluable for predicting the activity of unsynthesized compounds, thereby saving time and resources. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies in Design

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to design novel compounds with improved properties while retaining desired biological activity. nih.govnih.gov

Bioisosteric Replacement: This strategy involves replacing a functional group or moiety with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. For the this compound scaffold, potential bioisosteric replacements could include:

Replacing the furan ring with other five-membered heterocycles like thiophene, pyrrole, or oxazole (B20620) to explore different hydrogen bonding and aromatic interaction patterns.

Substituting the 2-methyl group with other small alkyl groups or a fluorine atom to fine-tune steric interactions and metabolic stability. researchgate.net

Replacing the piperazine ring with other cyclic amines like piperidine (B6355638) or morpholine.

Scaffold Hopping: This more advanced technique involves replacing the central core (scaffold) of the molecule with a structurally different one that maintains the original three-dimensional arrangement of key functional groups. researchgate.net This can lead to the discovery of novel chemical series with completely different intellectual property profiles. For the target compound, this could mean replacing the furan-piperazine core with, for example, a furan-fused bicyclic system that presents the key interaction features in a similar spatial orientation.

Pharmacophore Modeling and Virtual Screening for Analog Discovery

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. nih.gov

A pharmacophore model for a this compound derivative would typically consist of features such as:

One or two hydrogen bond acceptors (the carbonyl oxygen and furan oxygen).

An aromatic/hydrophobic region (the furan ring).

A positive ionizable or hydrogen bond donor feature (a protonated piperazine nitrogen).

Once a reliable pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for structurally diverse molecules that match the pharmacophoric features. mdpi.comfrontiersin.org This process, known as virtual screening, can rapidly identify novel hit compounds that may have different core structures but are predicted to bind to the same target. medsci.org These hits can then be acquired or synthesized for biological evaluation, accelerating the discovery of new lead compounds.

Future Directions and Advanced Research Trajectories for 1 Furan 2 Carbonyl 2 Methylpiperazine in Chemical Sciences

Exploration of Novel Synthetic Pathways and Efficient Protocols

The synthesis of 1-(Furan-2-carbonyl)-2-methylpiperazine and its analogs is foundational to its exploration. While classical methods provide a basis, future research is geared towards developing more efficient, sustainable, and diverse synthetic strategies.

The conventional and most direct approach involves the acylation of 2-methylpiperazine (B152721) with a furan-2-carbonyl derivative, typically furan-2-carbonyl chloride, under basic conditions. This method is reliable for small-scale synthesis. However, for creating libraries of related compounds, more advanced protocols are necessary. Modern synthetic organic chemistry offers several promising directions. For instance, multi-step synthetic routes used for complex piperazine-containing pharmaceuticals can be adapted. These may involve techniques like reductive amination or palladium-catalyzed coupling reactions to introduce the piperazine (B1678402) moiety onto a furan-containing core or vice versa. mdpi.comnih.gov

Another innovative approach is the use of manganese(III) acetate-mediated radical cyclizations, which has been successfully employed to create novel piperazine-containing dihydrofurans. nih.gov Exploring such radical-based methods could yield unique derivatives of the core this compound structure. Furthermore, starting from different furan (B31954) precursors, such as furan-containing chalcones, opens up pathways involving addition and ring-closure reactions to build the piperazine ring system in novel ways. researchgate.net

Synthetic ProtocolDescriptionKey ReagentsPotential Advantages
Classical AcylationDirect reaction between 2-methylpiperazine and an activated furan-2-carboxylic acid.Furan-2-carbonyl chloride, 2-methylpiperazine, Base (e.g., triethylamine)Straightforward, high-yielding for the parent compound.
Reductive AminationA two-step process involving the formation of an imine or enamine followed by reduction. mdpi.comFuran-2-carboxaldehyde, 2-methylpiperazine, Reducing agent (e.g., NaBH(OAc)₃)Mild conditions, good functional group tolerance.
Transition Metal-Catalyzed CouplingCoupling of a furan-containing fragment with a piperazine fragment using a metal catalyst. nih.govHalogenated furan, 2-methylpiperazine, Palladium catalyst, BaseHigh efficiency, allows for complex fragment coupling.
Radical CyclizationFormation of a heterocyclic ring system via a radical intermediate. nih.govUnsaturated piperazine derivative, 1,3-dicarbonyl compound, Mn(OAc)₃Access to novel and complex structural analogs.

Development of Advanced Computational Models for Precise Prediction

Computational chemistry provides powerful tools to predict molecular properties and guide experimental work, thereby accelerating research and reducing costs. For this compound, advanced computational models can offer profound insights into its behavior.

Future research will likely focus on employing high-level quantum mechanical calculations, such as Density Functional Theory (DFT), to precisely model the compound's electronic structure, conformational preferences, and reactivity. For example, methods like the M062X-D3/def2-TZVP level of theory have been used to understand the conformational stability of similar complex molecules. mdpi.com Such studies can elucidate the most stable three-dimensional shapes of the molecule, which is critical for understanding its potential interactions with biological targets.

Molecular dynamics (MD) simulations can predict how the molecule behaves over time in different environments, such as in aqueous solution or near a protein binding site. Structure-based drug design, which utilizes computational docking, is another key area. This technique can predict the binding mode and affinity of this compound derivatives to specific protein targets, as demonstrated in studies identifying novel furan-based inhibitors for enzymes like the SARS-CoV-2 main protease. nih.gov These predictive models are instrumental in prioritizing which derivatives to synthesize and test, streamlining the discovery process.

Computational MethodApplication for this compoundPredicted Properties
Density Functional Theory (DFT)Elucidating electronic structure and conformational stability. mdpi.comMolecular geometry, electronic energies, reactivity indices.
Molecular Dynamics (MD)Simulating dynamic behavior in various environments.Conformational changes, solvent interactions, binding stability.
Molecular DockingPredicting binding modes and affinities to biological targets. nih.govBinding poses, interaction energies, potential as an inhibitor.
Quantitative Structure-Activity Relationship (QSAR)Building models that correlate chemical structure with biological activity.Predicted bioactivity for unsynthesized analogs.

Integration with High-Throughput Screening for Chemical Probe Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid testing of vast numbers of compounds against a specific biological target. nih.govnih.gov The this compound scaffold is an ideal candidate for inclusion in large, diverse compound libraries used for HTS campaigns.

Future efforts will involve the synthesis of a focused library of derivatives based on this core structure. These libraries can then be screened against a wide array of biological targets, including enzymes, receptors, and ion channels, to identify "hits"—compounds that modulate the target's activity. nih.gov Such hits can serve as chemical probes to study biological processes or as starting points for drug development programs. The discovery of furan-based inhibitors from screening in-house compound libraries exemplifies this successful approach. nih.gov

Major commercial and academic screening collections, such as those from ChemDiv, Maybridge, and Enamine, are likely to already contain this compound or structurally similar molecules. thermofisher.comstanford.eduku.edu A key future direction is to systematically analyze the results from screens involving this scaffold to identify patterns and guide the design of next-generation libraries with improved hit rates and properties.

Screening Library SourceDescriptionRelevance to the Compound
Maybridge CollectionA collection of over 51,000 drug-like organic compounds with a focus on heterocyclic chemistry. thermofisher.comHigh likelihood of containing furan and piperazine derivatives.
ChemDiv LibrariesOffers large diversity sets as well as focused libraries (e.g., CNS-targeted, peptidomimetic). ku.eduProvides diverse chemical space for broad screening applications.
In-House/Custom LibrariesFocused collections of molecules synthesized for a specific project or target class. nih.govAllows for targeted exploration of the chemical space around the core scaffold.

Contribution to the Design of Privileged Chemical Scaffolds

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the design of novel bioactive compounds. mdpi.com Both the furan and piperazine rings are individually recognized as privileged structures in medicinal chemistry.

The piperazine ring is a common feature in numerous approved drugs due to its favorable physicochemical properties, such as aqueous solubility and its ability to modulate pharmacokinetic profiles. nih.govresearchgate.net It is a versatile scaffold that can be readily functionalized to interact with a variety of biological targets. nih.gov

Similarly, the furan ring is an electron-rich aromatic system present in many pharmacologically active compounds. ijabbr.comijabbr.com Its ability to participate in various non-covalent interactions and its relative metabolic stability make it an attractive component in drug design. ijabbr.comnih.gov

The combination of these two privileged scaffolds in this compound creates a new entity with significant potential. Future research will focus on systematically exploring how this combined scaffold can be decorated with different functional groups to target a wide range of proteins. By leveraging the inherent advantages of both the furan and piperazine moieties, this compound serves as an excellent foundation for developing new generations of therapeutic agents across diverse disease areas.

Q & A

What are the established synthetic routes for 1-(Furan-2-carbonyl)-2-methylpiperazine, and what reaction conditions optimize yield and purity?

Basic Research Focus
The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1: Coupling of 2-methylpiperazine with furan-2-carbonyl chloride under anhydrous conditions.
  • Step 2: Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) to isolate the product.
  • Step 3: Crystallization using solvents like dichloromethane or ethanol for high-purity yields .

Key Reaction Conditions:

ParameterOptimal ConditionsImpact on Yield/Purity
SolventDry THF or DCMMinimizes side reactions
Temperature0–5°C (Step 1); room temp (Step 2)Prevents decomposition
CatalystTriethylamine (base)Enhances nucleophilic substitution
Reaction Time4–6 hours (Step 1); 12 hours (Step 2)Ensures completion

Methodological Note: Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7). Use NMR (¹H/¹³C) and HRMS for structural validation .

What spectroscopic and computational methods are recommended for characterizing this compound?

Basic Research Focus
A combination of spectroscopic and computational tools ensures accurate characterization:

  • ¹H/¹³C NMR: Assign peaks for the furan carbonyl (δ ~160–165 ppm in ¹³C) and piperazine protons (δ ~2.5–3.5 ppm in ¹H) .
  • FT-IR: Confirm carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ and furan ring vibrations (~1500 cm⁻¹) .
  • DFT Calculations: Optimize geometry (B3LYP/6-311+G(d,p)) to predict electronic properties and compare with experimental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.